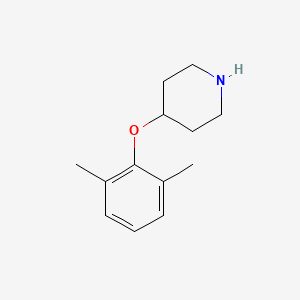

4-(2,6-Dimethylphenoxy)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2,6-dimethylphenoxy)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-10-4-3-5-11(2)13(10)15-12-6-8-14-9-7-12/h3-5,12,14H,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMDUKQMEPRHGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2,6 Dimethylphenoxy Piperidine and Its Analogs

General Strategies for Piperidine (B6355638) Ring Formation

The piperidine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and natural products. nih.govdicp.ac.cn Consequently, numerous synthetic methodologies have been developed for its construction, each with distinct advantages and limitations. These strategies can be broadly categorized into intramolecular cyclization, catalytic hydrogenation of pyridine (B92270) precursors, and multi-component reactions.

Intramolecular Cyclization Approaches in Piperidine Synthesis

Intramolecular cyclization represents a powerful and widely employed strategy for the synthesis of the piperidine ring. mdpi.com These reactions involve the formation of a new carbon-nitrogen or carbon-carbon bond within a linear substrate containing a nitrogen atom and a reactive functional group. mdpi.com Common approaches include:

Reductive Amination: The intramolecular reductive amination of amino-aldehydes or amino-ketones is a classic and effective method for piperidine synthesis. nih.gov This reaction typically proceeds via the formation of a cyclic iminium ion intermediate, which is then reduced in situ to yield the piperidine ring.

Radical Cyclization: Radical-mediated cyclizations offer an alternative pathway to piperidines. mdpi.comacs.org For instance, the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters has been shown to produce 2,4,5-trisubstituted piperidines. acs.org

Prins-type Cyclization: The aza-Prins cyclization, involving the reaction of N-tosyl homoallylamine with carbonyl compounds in the presence of a Lewis acid, provides a route to trans-2-substituted-4-halopiperidines. organic-chemistry.org Similarly, heating a homoallylic amine with DMSO and HCl can induce a Prins-type cyclization to yield a 4-chloropiperidine. youtube.com

Catalytic Hydrogenation Reactions of Pyridine Precursors

The catalytic hydrogenation of readily available pyridine derivatives is a direct and atom-economical method for producing piperidines. nih.govresearchgate.net This approach is a cornerstone of industrial piperidine synthesis.

Recent advancements have focused on developing more efficient and environmentally benign catalytic systems. Electrocatalytic hydrogenation, for example, allows for the conversion of pyridine to piperidine at ambient temperature and pressure, offering a sustainable alternative to traditional high-pressure and high-temperature methods. nih.govacs.org Using a rhodium-on-carbon catalyst in a membrane electrode assembly, quantitative conversion of pyridine to piperidine with high current efficiency has been achieved. nih.govacs.org

Transfer hydrogenation, another important technique, utilizes hydrogen donors like formic acid or ammonia (B1221849) borane (B79455) in the presence of a metal catalyst, such as rhodium or ruthenium complexes, to reduce pyridinium (B92312) salts or pyridines to piperidines. dicp.ac.cnorganic-chemistry.org This method avoids the need for high-pressure hydrogen gas, enhancing its practicality. organic-chemistry.org

| Catalyst System | Hydrogen Source | Substrate | Key Features |

| Rhodium on Carbon | Electrocatalytic (from water) | Pyridine | Ambient temperature and pressure, high yield and current efficiency. nih.govacs.org |

| [RhCp*Cl2]2 / KI | Formic acid/triethylamine (B128534) | N-benzylpyridinium salts | Asymmetric reduction, avoids H2 gas. dicp.ac.cn |

| RuCl3·xH2O | Ammonia borane | Pyridines, quinolines | Metal-catalyzed transfer hydrogenation, good yields. organic-chemistry.org |

| 10% Rh/C | H2 gas (5 atm) | Pyridines, various aromatics | Heterogeneous catalysis, mild conditions in water. organic-chemistry.org |

| Palladium on Carbon | Ammonium (B1175870) formate | Pyridine N-oxides | Simple, high yield, mild conditions. organic-chemistry.org |

Multi-Component Reactions for Piperidine Scaffold Construction

Multi-component reactions (MCRs) have emerged as a highly efficient strategy for the rapid assembly of complex molecular scaffolds, including highly substituted piperidines. researchgate.netnih.govrsc.org These reactions involve the one-pot combination of three or more starting materials to form a product that incorporates structural elements from each component. rsc.org

One notable example is the one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines, catalyzed by trimethylsilyl (B98337) iodide (TMSI) in methanol (B129727) at room temperature, which affords highly functionalized piperidines in moderate to good yields. researchgate.net Other catalysts, such as saccharin (B28170) and graphene oxide, have also been successfully employed in similar MCRs to produce polysubstituted piperidines. researchgate.net The use of MCRs aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and often utilizing milder reaction conditions. sid.ir

Specific Synthetic Routes to 4-(2,6-Dimethylphenoxy)piperidine and Core Intermediates

The synthesis of the target compound, this compound, is typically achieved through a Williamson ether synthesis, a well-established method for forming ether linkages. francis-press.commasterorganicchemistry.comfrancis-press.com This reaction involves the coupling of an alkoxide with an alkyl halide or a related electrophile. masterorganicchemistry.com In this specific case, the key intermediates are 4-hydroxypiperidine (B117109) and 2,6-dimethylphenol.

Established Protocols and Reaction Conditions for Primary Synthesis

The primary and most direct route to this compound involves the reaction of a suitably protected 4-hydroxypiperidine with 2,6-dimethylphenol. A common protecting group for the piperidine nitrogen is the tert-butyloxycarbonyl (Boc) group, which provides stability and can be readily removed under acidic conditions. chemimpex.com

The synthesis generally proceeds as follows:

Protection of 4-Hydroxypiperidine: 4-Hydroxypiperidine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base, such as sodium bicarbonate or potassium carbonate, to yield N-Boc-4-hydroxypiperidine. google.comchemicalbook.com This reaction is typically carried out in a solvent like dichloromethane (B109758) or methanol. google.comchemicalbook.com

Williamson Ether Synthesis: The N-Boc-4-hydroxypiperidine is then coupled with 2,6-dimethylphenol. This etherification is often carried out under basic conditions to deprotonate the phenol, forming the more nucleophilic phenoxide. Common bases include sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). numberanalytics.com

Deprotection: The final step involves the removal of the Boc protecting group from the piperidine nitrogen. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent, to afford the desired this compound.

A key intermediate in this synthesis is 4-hydroxypiperidine, which can be prepared from 4-piperidone (B1582916) hydrochloride hydrate (B1144303) by reduction with sodium borohydride. google.com

Optimization of Synthetic Pathways and Yield Enhancement

Optimizing the synthesis of this compound and its intermediates focuses on improving yields, simplifying procedures, and employing greener reaction conditions.

In the context of the Williamson ether synthesis, several factors can be fine-tuned to enhance efficiency:

Base and Solvent Selection: The choice of base and solvent is critical. numberanalytics.com Stronger bases like sodium hydride ensure complete deprotonation of the phenol, driving the reaction forward. Polar aprotic solvents like DMF and DMSO can accelerate SN2 reactions. numberanalytics.com

Temperature and Reaction Time: Careful control of temperature can minimize side reactions. numberanalytics.com Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in some Williamson ether syntheses. numberanalytics.com

Phase-Transfer Catalysis: The use of phase-transfer catalysts, such as quaternary ammonium salts, can be beneficial, especially when dealing with reactants of differing solubilities, by facilitating the transfer of the nucleophile between phases. numberanalytics.com

Derivatization Strategies for Structural Diversification of this compound Analogs

The structural diversification of this compound analogs is achieved through various synthetic transformations. These strategies focus on modifying the core structure to create a library of compounds with varied substituents and properties. The primary sites for derivatization are the piperidine nitrogen, the phenoxy aromatic ring, and the introduction of new functional moieties.

N-Substitution Reactions of the Piperidine Nitrogen

The secondary amine of the piperidine ring in this compound is a key handle for introducing a wide array of substituents. Standard N-alkylation and N-acylation reactions are commonly employed to achieve this structural diversification.

N-Alkylation: This is typically achieved by reacting the parent piperidine with an alkyl halide (R-X, where X is Cl, Br, or I) in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.net Common bases include potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) in solvents like dimethylformamide (DMF) or acetonitrile. researchgate.net To prevent the formation of quaternary ammonium salts from over-alkylation, the alkylating agent can be added slowly to maintain an excess of the piperidine starting material. researchgate.net Reductive amination offers an alternative route, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride. sciencemadness.org This method is particularly useful for introducing more complex alkyl groups.

N-Acylation: Acyl groups can be introduced by treating the piperidine with acyl chlorides or anhydrides in the presence of a base such as triethylamine or pyridine. This reaction is generally high-yielding and provides stable amide derivatives.

N-Arylation: The introduction of an aryl or heteroaryl group on the piperidine nitrogen can be accomplished through methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the piperidine and an aryl halide or triflate.

The table below summarizes various N-substitution reactions applicable to the this compound scaffold based on general piperidine chemistry.

| Reagent Type | Specific Reagent Example | Reaction Condition | Product Type |

| Alkyl Halide | Benzyl (B1604629) bromide | K₂CO₃, Acetonitrile | N-benzylpiperidine |

| Aldehyde | Formaldehyde | Sodium triacetoxyborohydride | N-methylpiperidine |

| Acyl Chloride | Acetyl chloride | Triethylamine, Dichloromethane | N-acetylpiperidine |

| Aryl Halide | Bromobenzene | Pd(OAc)₂, BINAP, NaOtBu | N-phenylpiperidine |

Modifications of the Phenoxy Moiety and Aromatic Substitutions

The 2,6-dimethylphenoxy ring offers another site for derivatization, primarily through electrophilic aromatic substitution (EAS). The existing substituents—two methyl groups and the piperidinoxy group—direct the position of incoming electrophiles. The ether-linked piperidinoxy group is an activating, ortho-, para-director, while the methyl groups are also activating and ortho-, para-directing. Given that the positions ortho to the methyl groups are sterically hindered and the position para to the piperidinoxy group is occupied by a methyl group, electrophilic substitution is most likely to occur at the positions meta to the piperidinoxy group (positions 3 and 5 of the phenoxy ring).

Common electrophilic aromatic substitution reactions that could be applied include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂).

Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃) to introduce a halogen atom.

Friedel-Crafts Alkylation/Acylation: Introducing alkyl or acyl groups using an alkyl/acyl halide and a Lewis acid catalyst like aluminum chloride (AlCl₃). These reactions might be challenging due to the potential for the Lewis acid to coordinate with the nitrogen or oxygen atoms in the molecule.

The feasibility and regioselectivity of these reactions would need to be determined experimentally, as the steric hindrance from the existing dimethyl groups could significantly influence the outcome.

Introduction of Additional Heterocyclic and Aliphatic Functional Groups

Expanding the structural diversity of this compound analogs can be achieved by introducing additional functional groups, including other heterocyclic or aliphatic moieties. These groups can be appended to the core structure, often via the piperidine nitrogen as previously described, or by incorporating them into substituents that are then attached.

For instance, an N-alkylating agent that already contains a heterocyclic ring (e.g., 2-(chloromethyl)pyridine) can be used to directly install a pyridyl moiety. Similarly, multi-step sequences can be employed. For example, N-alkylation with an ethylene (B1197577) oxide derivative could introduce a hydroxyethyl (B10761427) group, which can then be further functionalized.

The synthesis of more complex analogs, such as those seen in the development of lobelane (B1250731) analogs, often involves building the piperidine ring with the desired substituents already in place. nih.gov For example, a multi-component reaction could bring together different fragments to construct a piperidine ring already bearing complex side chains. ajchem-a.commdpi.com Strategies like the Wittig reaction have been used to introduce unsaturated side chains containing heterocyclic rings onto a pre-formed piperidine scaffold. nih.gov The synthesis of piperidine nucleosides, for example, involves multi-step sequences to attach purine (B94841) or pyrimidine (B1678525) bases to a piperidine core. mdpi.com

These advanced synthetic strategies allow for the creation of a wide range of analogs with diverse functionalities, enabling a thorough exploration of the chemical space around the this compound core. nih.gov

Biological Activity and Pharmacological Profiling of 4 2,6 Dimethylphenoxy Piperidine Derivatives

In Vitro Antiviral Activity against HIV-1

Derivatives of the 4-(2,6-dimethylphenoxy)piperidine scaffold have emerged as a promising class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). Their design often incorporates the pharmacophoric features of established diarylpyrimidine (DAPY) NNRTIs like etravirine (B1671769) and rilpivirine, leading to compounds with potent anti-HIV-1 activity.

Efficacy against Drug-Resistant HIV-1 Strains

A major challenge in HIV-1 therapy is the rapid emergence of drug-resistant viral strains. nih.gov The development of NNRTIs with robust activity against these resistant mutants is a key goal. Derivatives of this compound have shown considerable promise in this area. The flexible structure of many DAPY-type NNRTIs allows them to adapt their conformation within the binding pocket, maintaining their inhibitory activity even when mutations are present. nih.gov

Studies have demonstrated that certain piperidine-substituted thiophene[3,2-d]pyrimidine and piperidin-4-yl-aminopyrimidine derivatives retain high potency against a wide range of NNRTI-resistant HIV-1 strains, including those with common mutations like L100I, K103N, Y181C, and E138K. nih.govdntb.gov.uanih.gov For example, compound 15a (from the thiophene[3,2-d]pyrimidine series) was highly effective against the K103N/Y181C double mutant, a strain known for its high-level resistance to first-generation NNRTIs. nih.gov Similarly, N-phenyl piperidine (B6355638) analogs like compound 28 and 40 were found to be very potent against a broad panel of NNRTI-resistant mutant viruses. nih.gov This broad-spectrum activity is crucial for the potential clinical utility of these compounds.

| Compound/Drug | Target Strain | Activity (EC₅₀ in µM) | Reference |

| 9a | HIV-1 IIIB (Wild-Type) | 0.0022 | nih.gov |

| 15a | HIV-1 IIIB (Wild-Type) | 0.00175 | nih.gov |

| 15a | K103N/Y181C Mutant | 0.00913 | nih.gov |

| 4a | HIV-1 IIIB (Wild-Type) | 0.005 | dntb.gov.ua |

| 4a | L100I Mutant | 0.016 | dntb.gov.ua |

| 4a | K103N Mutant | 0.012 | dntb.gov.ua |

| 4a | Y181C Mutant | 0.015 | dntb.gov.ua |

| 4a | E138K Mutant | 0.648 | dntb.gov.ua |

| 4b | F227L + V106A Mutant | 3.21 | dntb.gov.ua |

| 4b | RES056 Mutant | 2.30 | dntb.gov.ua |

| Nevirapine | HIV-1 IIIB (Wild-Type) | 0.151 | dntb.gov.ua |

| Etravirine (ETR) | HIV-1 IIIB (Wild-Type) | 0.00281 | nih.gov |

| Rilpivirine (RPV) | HIV-1 IIIB (Wild-Type) | 0.00100 | nih.gov |

EC₅₀: The concentration of a drug that gives a half-maximal response.

Mechanistic Insights into Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Binding

Molecular modeling and X-ray crystallography studies have provided detailed insights into how these piperidine derivatives bind to the NNIBP. nih.govnih.gov These compounds typically adopt a "U" or "butterfly" conformation, allowing different parts of the molecule to interact with various residues in the binding pocket. nih.gov

The 2,6-dimethylphenoxy group often serves as the "left wing" of the molecule, forming π-π stacking interactions with hydrophobic residues such as Tyr181, Tyr188, Phe227, and Trp229. nih.gov The central pyrimidine (B1678525) or thiophene[3,2-d]pyrimidine core and the piperidine linker form crucial hydrogen bonds with the main chain atoms of highly conserved amino acids, particularly Lys101 and Val106. sdu.edu.cnnih.gov These interactions with the enzyme's backbone are a key strategy for overcoming resistance, as mutations in these residues are less likely to occur without compromising the enzyme's fundamental structure and function. nih.gov The "right wing" of the molecule, which can be modified with various functional groups, often extends towards a solvent-exposed region, providing an avenue for improving properties like solubility and potency against specific mutant strains like E138K. sdu.edu.cn

Exploration of Other Biological Activities

Beyond their well-documented anti-HIV potential, various piperidine derivatives have been investigated for other therapeutic applications, including antimicrobial and antituberculosis activities.

Antimicrobial Properties (Antibacterial and Antifungal)

The piperidine scaffold is a common feature in many compounds with antimicrobial properties. ijpcbs.com A number of novel 4-(phenoxy)piperidine derivatives have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi.

In one study, a series of novel piperidine derivatives were tested against several bacterial and fungal strains. academicjournals.org Compound 6 from this series demonstrated the strongest antibacterial effects, with notable inhibitory activity against Bacillus cereus, Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. academicjournals.org The same study also found that some compounds showed moderate inhibitory activity against fungi such as Aspergillus niger and Candida albicans. academicjournals.orgcabidigitallibrary.org Other research has focused on piperidin-4-one derivatives, with some compounds showing significant in vitro antibacterial activity compared to the standard drug ampicillin (B1664943) and antifungal activity comparable to terbinafine. biomedpharmajournal.org Furthermore, piperidine-4-carbohydrazide (B1297472) derivatives have been identified as potent antifungal agents against agricultural pathogens like Rhizoctonia solani and Verticillium dahliae. nih.gov

| Compound | Organism | Activity (MIC in mg/mL) | Reference |

| Compound 6 | Bacillus subtilis | 0.75 | academicjournals.org |

| Compound 6 | Bacillus cereus | 1.5 | academicjournals.org |

| Compound 6 | Escherichia coli | 3.0 | academicjournals.org |

| Compound 6 | Staphylococcus aureus | 3.0 | academicjournals.org |

| Compound 5 | Aspergillus niger | - (Zone of Inhibition) | academicjournals.orgcabidigitallibrary.org |

| Compound 5 | Candida albicans | - (Zone of Inhibition) | academicjournals.orgcabidigitallibrary.org |

MIC: Minimum Inhibitory Concentration, the lowest concentration of a substance that prevents visible growth of a microorganism.

Antituberculosis Potency

Tuberculosis remains a major global health threat, and the search for new therapeutic agents is ongoing. The piperidine scaffold has also been explored for its potential against Mycobacterium tuberculosis.

Research into piperidinol analogs identified several compounds with antituberculosis activity, with Minimum Inhibitory Concentrations (MICs) ranging from 1.4 to 18.8 μg/mL. nih.gov Specifically, compounds 4b (with an R stereochemistry) and 4m (with an S stereochemistry) were the most active, demonstrating MICs of 1.4 μg/mL and 1.7 μg/mL, respectively. nih.gov Another study on the 4-aminopiperidine (B84694) series found that a compound with a norbornenylmethyl substituent at the N-1 position and an N-benzyl-N-phenethylamine group at the C-4 position was the only derivative in its series to show significant activity, with an MIC of 10 μM against virulent M. tuberculosis. researchgate.netnih.gov However, further exploration of this particular series did not yield more potent analogs, suggesting that the structural requirements for antitubercular activity are highly specific. researchgate.netnih.gov

| Compound Series | Compound | Activity (MIC) | Reference |

| Piperidinol Analogs | 4b | 1.4 µg/mL | nih.gov |

| Piperidinol Analogs | 4m | 1.7 µg/mL | nih.gov |

| 4-Aminopiperidines | Compound 1 | 10 µM | researchgate.netnih.gov |

Modulation of Specific Enzyme Targets (e.g., Kinases, HDM2)

The piperidine scaffold is a common feature in the design of inhibitors for various enzyme targets, including kinases and the E3 ubiquitin ligase HDM2.

Kinase Inhibition:

Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The 4-phenoxypiperidine (B1359869) moiety has been incorporated into various kinase inhibitors. For instance, derivatives of 4-anilinopiperidine have been explored as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. One study identified N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519) as a potent CDK inhibitor, demonstrating that the piperidine ring can serve as a versatile scaffold for presenting pharmacophores that interact with the ATP-binding site of kinases. nih.gov While direct data on this compound is unavailable, the substitution pattern on the phenoxy ring would be critical in determining its potential as a kinase inhibitor. The steric bulk of the two methyl groups at the 2 and 6 positions could influence the compound's ability to fit into the often-constrained ATP-binding pockets of many kinases.

HDM2 Inhibition:

The interaction between the tumor suppressor protein p53 and its negative regulator, HDM2 (human double minute 2 homolog), is a key target in cancer therapy. Inhibiting this interaction can lead to the stabilization and activation of p53, triggering apoptosis in cancer cells. Several small molecule inhibitors of the p53-HDM2 interaction feature a piperidine core. Research has shown that substituted piperidines can act as potent HDM2 inhibitors. nih.govnih.gov Modifications to the piperidine core, including substitutions at various positions, have been explored to optimize potency and pharmacokinetic properties. nih.gov Although no specific studies on this compound as an HDM2 inhibitor have been published, the general principles of HDM2 inhibitor design suggest that the phenoxy group could occupy a hydrophobic pocket in the p53-binding cleft of HDM2. The dimethyl substitution pattern would significantly impact the binding affinity and selectivity.

Antioxidant and Anti-inflammatory Potential

Piperidine derivatives have been widely investigated for their potential to combat oxidative stress and inflammation.

Antioxidant Activity:

The antioxidant properties of piperidine-containing compounds have been demonstrated in various assays. For instance, a study on 3,3-dimethyl-2,6-dimethyl-piperidine-4-one oxime showed significant antioxidant activity. tsijournals.com The mechanism of action for many antioxidant piperidine derivatives involves the scavenging of free radicals. While there is no direct data on the antioxidant potential of this compound, the electronic properties of the phenoxy ring would likely play a significant role. The presence of electron-donating methyl groups on the aromatic ring could potentially enhance its ability to donate a hydrogen atom to stabilize free radicals.

Anti-inflammatory Activity:

The anti-inflammatory effects of piperidine derivatives are often linked to their ability to modulate pro-inflammatory signaling pathways. Extracts from Piper species, which contain piperidine alkaloids, have demonstrated significant anti-inflammatory and antioxidant properties. nih.govnih.gov These effects are often attributed to the inhibition of transcription factors like NF-κB, which regulate the expression of various inflammatory mediators. nih.gov While specific studies on this compound are lacking, its structural similarity to other bioactive piperidine compounds suggests it could possess anti-inflammatory properties.

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological activity of 4-phenoxypiperidine derivatives is highly dependent on their structural features. SAR studies on related compounds provide insights into how modifications can influence potency and selectivity.

For HDM2 inhibitors , SAR studies have shown that substitutions on the piperidine ring can significantly impact binding affinity. While some substitutions are tolerated, others can lead to a loss of activity. nih.gov The nature and position of substituents on the aromatic ring that interacts with the hydrophobic pockets of HDM2 are also critical.

In the context of kinase inhibition , the SAR for piperidine-based inhibitors is target-specific. For CDK inhibitors like AT7519, the piperidine serves as a central scaffold, and modifications to the groups attached to it are crucial for achieving high potency and selectivity. nih.gov

Regarding antioxidant and anti-inflammatory activities , SAR studies on piperidine derivatives have highlighted the importance of substituents on both the piperidine and aromatic rings. For instance, in a series of piperine (B192125) derivatives, modifications to the piperidine ring and the dienone linker were shown to significantly affect their biological properties. nih.gov

In general, for 4-phenoxypiperidine derivatives, the following structural aspects are key determinants of biological activity:

Substitution on the Phenoxy Ring: The electronic and steric properties of substituents on the phenoxy ring can influence binding to target proteins and antioxidant capacity. The 2,6-dimethyl substitution in the title compound would create significant steric hindrance, which could either be beneficial for selectivity or detrimental to binding, depending on the target's topology.

Substitution on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen is crucial for modulating physicochemical properties like lipophilicity and basicity, which in turn affect cell permeability and target engagement.

Stereochemistry: For chiral piperidine derivatives, the stereochemistry can have a profound impact on biological activity, as seen in studies of other piperidine-based compounds. utmb.edu

Mechanistic and Molecular Interaction Studies of 4 2,6 Dimethylphenoxy Piperidine Derivatives

Ligand-Target Binding Interactions: Experimental Approaches

The initial step in characterizing a ligand's interaction with its target is to establish and quantify this engagement. This is typically achieved through the development of specific biochemical assays and the detailed study of enzyme inhibition kinetics.

Biochemical assays are crucial for determining the affinity and functional effects of compounds on their biological targets. For derivatives of 4-(aryloxy)piperidine, various assays have been employed to quantify their interaction with specific receptors and enzymes.

One key approach is the use of radioligand displacement assays. For instance, in the study of 4-oxypiperidine ethers as histamine (B1213489) H₃ receptor (H₃R) ligands, a radioligand displacement assay was used to determine the binding affinity (Kᵢ) of these compounds for the human H₃R. This method involves competing the unlabeled test compound against a radiolabeled ligand with known affinity for the receptor. The concentration of the test compound that displaces 50% of the radioligand is used to calculate the Kᵢ value, a measure of the compound's binding affinity.

Functional assays are also essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist. For the same 4-oxypiperidine derivatives, a functional assay on guinea pig H₃R was performed to determine their antagonist activity, expressed as pA₂ values. The pA₂ value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

The development of such assays allows for the screening of a series of compounds and the establishment of structure-activity relationships (SAR), guiding the design of more potent and selective ligands.

Below is a data table summarizing the binding affinities and functional activities of selected 4-oxypiperidine derivatives at the histamine H₃ receptor.

| Compound | Target | Assay Type | Kᵢ (nM) | pA₂ |

| ADS022 | human H₃R | Radioligand Displacement | - | - |

| ADS022 | guinea pig H₃R | Functional Assay | - | 7.42 |

| ADS024 | human H₃R | Radioligand Displacement | - | - |

| ADS024 | guinea pig H₃R | Functional Assay | - | 7.57 |

| ADS031 | human H₃R | Radioligand Displacement | 12.5 | - |

| ADS032 | human H₃R | Radioligand Displacement | 44.1 | - |

Data sourced from a study on 4-oxypiperidine ethers as multiple targeting ligands.

For derivatives of 4-(2,6-Dimethylphenoxy)piperidine that target enzymes, detailed kinetic studies are necessary to characterize the mechanism of inhibition. These studies determine parameters such as the inhibitory concentration (IC₅₀) and can reveal whether the inhibition is competitive, non-competitive, or uncompetitive.

For example, certain 4-oxypiperidine derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurotransmission. The IC₅₀ value, which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%, is a standard measure of inhibitory potency.

In a study of benzimidazole-based piperidine (B6355638) hybrids, a series of compounds were screened for their inhibitory activities against AChE and BuChE, with IC₅₀ values determined for the most active compounds. Similarly, pyrrolidine and piperidine analogues of SC-57461A were evaluated as inhibitors of leukotriene A₄ hydrolase, with their potency determined through in vitro screens.

The following table presents the enzyme inhibition data for selected 4-oxypiperidine derivatives against cholinesterases.

| Compound | Target Enzyme | IC₅₀ (µM) |

| ADS022 | eeAChE | >10 |

| ADS025 | eeAChE | >10 |

| ADS029 | eeAChE | >10 |

| ADS031 | eeAChE | 1.537 |

eeAChE refers to electric eel acetylcholinesterase. Data sourced from a study on 4-oxypiperidine ethers.

Investigation of Binding Sites and Modes

Beyond quantifying ligand-target interactions, it is crucial to understand the physical basis of these interactions at the molecular level. This involves identifying the specific binding site on the target protein and the precise orientation and conformation of the bound ligand.

Site-directed mutagenesis is a powerful technique used to identify key amino acid residues within a target protein that are critical for ligand binding or receptor activation. By systematically replacing specific amino acids with others (e.g., alanine), researchers can assess the impact of these changes on ligand affinity and function.

Molecular dynamics simulations combined with mutagenesis can further elucidate the mechanisms of ligand efficacy and bias, identifying key residues that may be important for conferring specific signaling outcomes.

X-ray co-crystallography provides the most detailed atomic-level view of a ligand bound to its target protein. This technique involves crystallizing the protein in complex with the ligand and then using X-ray diffraction to determine the three-dimensional structure of the complex.

For derivatives of piperidine, co-crystallography has been successfully used to reveal their binding modes. Although a co-crystal structure specifically for a this compound derivative is not currently available, studies on other piperidine and piperazine derivatives have demonstrated the utility of this approach. For example, X-ray co-crystal structures of trisubstituted piperazine derivatives as non-covalent SARS-CoV-2 main protease inhibitors have shown how these inhibitors occupy multiple subpockets through critical non-covalent interactions.

These structural insights are invaluable for structure-based drug design, allowing for the rational optimization of ligand affinity and selectivity by modifying the chemical structure to enhance favorable interactions with the target protein.

Computational Approaches in the Design and Analysis of 4 2,6 Dimethylphenoxy Piperidine Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. This method is instrumental in studying derivatives of 4-(2,6-dimethylphenoxy)piperidine by elucidating their binding modes and intermolecular interactions within the active site of a target protein. researchgate.net

Research on various piperidine (B6355638) derivatives demonstrates that docking simulations can effectively identify crucial amino acid residues involved in binding. For instance, in studies of piperidine-based compounds targeting the sigma-1 (σ1) receptor, docking analyses have revealed that the positively charged piperidine nitrogen atom can form a bidentate salt bridge with the carboxylate groups of specific acidic residues like glutamic acid (Glu172) and aspartic acid (Asp126). nih.gov Furthermore, a π-cation interaction between the ionized nitrogen and an aromatic residue, such as phenylalanine (Phe107), can further stabilize the complex. nih.gov

In the context of inhibiting other enzymes like renin, docking studies on 2,6-diphenylpiperidin-4-ol (B8612959) derivatives showed that these compounds bind within the active site, with specific hydrogen bond interactions involving residues like THR-77 and ASP-32. ijpbs.com Similarly, when investigating piperidine derivatives as potential inhibitors for the main protease (Mpro) of SARS-CoV-2, docking is used to predict binding energies and identify key interactions that contribute to inhibitory activity. nih.gov These simulations guide the structural modification of the piperidine scaffold to enhance binding affinity and selectivity.

Table 1: Examples of Molecular Docking Interactions for Piperidine Derivatives

| Target Protein | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Sigma-1 Receptor | Glu172, Asp126 | Salt Bridge | nih.gov |

| Sigma-1 Receptor | Phe107 | π-Cation | nih.gov |

| Renin | THR-77, ASP-32 | Hydrogen Bond | ijpbs.com |

| SARS-CoV-2 Mpro | N/A | Binding Energy Prediction | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Affinity

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This approach is crucial for assessing the conformational stability of the binding pose predicted by docking and for providing a more accurate estimation of binding affinity.

Furthermore, MD simulations are used to calculate the binding free energy of a ligand-receptor complex, often using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). This calculation provides a quantitative measure of binding affinity, which is critical for ranking potential drug candidates. nih.gov For example, MD simulations of piperidine derivatives targeting the SARS-CoV-2 main protease have been employed to validate docking results and to ensure the stability of the identified interactions over a simulated period, reinforcing the potential of the compounds as effective inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR models serve as predictive tools to estimate the activity of newly designed, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis and testing.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be 2D (e.g., topological indices) or 3D (e.g., spatial arrangement of atoms) and quantify various physicochemical properties of the molecules. nih.govnih.gov Statistical techniques, such as Multiple Linear Regression (MLR) and Support Vector Machines (SVM), are then used to build an equation that links these descriptors to the observed biological activity (e.g., IC50 values). nih.govnih.govmdpi.com

For instance, QSAR models have been successfully developed for piperidine derivatives to predict their toxicity against Aedes aegypti. nih.gov In another study, QSAR models for furan-pyrazole piperidine derivatives were established to predict their inhibitory activity against the Akt1 kinase and their antiproliferative effects on cancer cell lines. nih.gov The robustness and predictive power of these models are rigorously evaluated through internal and external validation techniques to ensure their reliability. nih.govnih.gov

Table 2: Key Components of a QSAR Model

| Component | Description | Example |

|---|---|---|

| Training Set | A series of compounds with known chemical structures and biological activities. | A set of 30 piperidine derivatives with measured IC50 values against a specific enzyme. nih.gov |

| Molecular Descriptors | Numerical values that characterize the structural and physicochemical properties of the molecules. | 2D/3D autocorrelation descriptors, topological indices. nih.govnih.gov |

| Statistical Method | Algorithm used to create the mathematical relationship between descriptors and activity. | Multiple Linear Regression (MLR), Support Vector Machine (SVM). nih.govmdpi.com |

| Validation | Process to assess the model's stability and predictive ability using internal and external test sets. | Calculation of r², Q²LOO, and RMSE values. nih.gov |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to bind to a specific target. youtube.comnih.gov This pharmacophore model then serves as a 3D query in a virtual screening campaign to rapidly search large chemical databases for novel compounds that match these features, potentially leading to the discovery of new active scaffolds. youtube.comresearchgate.net

A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or the structure of the target's binding site (structure-based). nih.gov Recent advancements have shown that generating multiple pharmacophore models from molecular dynamics trajectories can be more effective than using a single model from a static crystal structure, as it captures the dynamic nature of the ligand-receptor interactions. researchgate.netnih.gov

Once a robust pharmacophore model is established, it is used to filter libraries containing millions of compounds. nih.gov This process significantly narrows down the number of molecules that need to be tested experimentally, saving time and resources. youtube.com The hits from the virtual screen are then typically subjected to further analysis, such as molecular docking, to refine the selection of candidates for synthesis and biological evaluation. This approach has been successfully applied to discover novel inhibitors for various targets by identifying molecules that possess the key interaction features of known piperidine-containing ligands.

Table 3: Common Pharmacophoric Features in Drug Design

| Feature | Description |

|---|---|

| Hydrogen Bond Acceptor (HBA) | An atom or group with a lone pair of electrons that can accept a hydrogen bond. |

| Hydrogen Bond Donor (HBD) | An atom or group with a hydrogen atom attached to an electronegative atom. |

| Hydrophobic (HY) | A nonpolar group that forms favorable interactions with nonpolar regions of the target. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system that can engage in π-stacking or other aromatic interactions. |

| Positive Ionizable (PI) | A group that is typically positively charged at physiological pH, such as a protonated amine. |

| Negative Ionizable (NI) | A group that is typically negatively charged at physiological pH, such as a carboxylate. |

In Silico ADME Prediction (excluding specific pharmacokinetic profiles for the compound itself, but general methods for lead optimization)

During the lead optimization phase of drug discovery, it is critical to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. Poor pharmacokinetic profiles are a major cause of failure in clinical trials. In silico ADME prediction models are widely used to evaluate these properties computationally, allowing for the early identification and modification of compounds with undesirable characteristics. researchgate.netresearchgate.net

For piperidine derivatives, various online tools and software packages like SwissADME and pkCSM are employed to predict a range of ADME parameters. researchgate.netnih.gov These predictions are based on the compound's chemical structure and include:

Gastrointestinal (GI) Absorption: Predicting how well a compound will be absorbed from the gut after oral administration. researchgate.net

Blood-Brain Barrier (BBB) Permeability: Assessing the likelihood of a compound crossing into the central nervous system. researchgate.net

Cytochrome P450 (CYP) Inhibition: Predicting potential drug-drug interactions by determining if a compound inhibits key metabolic enzymes. researchgate.net

Drug-Likeness: Evaluating compliance with established rules, such as Lipinski's Rule of Five, which help predict if a compound has properties that would make it a likely orally active drug in humans. researchgate.net

These computational predictions help guide the chemical optimization of lead compounds. For example, if a promising piperidine derivative is predicted to have poor oral bioavailability, medicinal chemists can introduce structural modifications to improve this property. researchgate.net By filtering out compounds with predicted ADME liabilities early in the discovery process, researchers can focus their efforts on candidates with a higher probability of success. researchgate.net

4 2,6 Dimethylphenoxy Piperidine As a Privileged Chemical Scaffold

The 4-(2,6-dimethylphenoxy)piperidine structural motif is increasingly recognized as a privileged scaffold in medicinal chemistry. This designation stems from the advantageous combination of the versatile piperidine (B6355638) ring system and the unique properties imparted by the 2,6-dimethylphenoxy moiety. This combination offers a powerful platform for the development of novel therapeutic agents across various disease areas.

Future Perspectives and Research Directions

Development of Advanced and Sustainable Synthetic Methodologies

The piperidine (B6355638) ring is a ubiquitous feature in pharmaceuticals, making the development of green and efficient synthetic methods a key research focus. nih.govrsc.org Traditional methods for creating piperidine derivatives often involve harsh conditions, expensive metal catalysts, and generate significant waste. nih.govresearchgate.net Future research is geared towards more sustainable approaches.

Key advancements in sustainable synthesis include:

Catalyst-free reactions: Environmentally benign methods, such as the one-pot three-component condensation of 4-hydroxycoumarin, piperidine, and glyoxalic acid in water, are being developed to avoid the use of catalysts altogether. ajchem-a.com

Green catalysts: The use of recyclable and non-toxic catalysts is a major area of interest. For instance, a novel nickel-based metal-organic framework (Ni-MOF) has been shown to be an effective catalyst for the synthesis of amides from benzyl (B1604629) alcohols and amines under ultrasound irradiation in ethanol, offering good to excellent yields with short reaction times. researchgate.net

Alternative reagents: Research is ongoing to replace hazardous reagents. For example, in solid-phase peptide synthesis (SPPS), a critical technology for producing pharmaceutical-grade peptides, 3-(diethylamino)propylamine (B94944) (DEAPA) has been identified as a viable and greener alternative to piperidine for Fmoc removal. rsc.org

Novel reaction pathways: Gold-catalyzed annulation procedures are being explored for the direct assembly of highly substituted piperidines. ajchem-a.com Additionally, iridium(III)-catalyzed "hydrogen borrowing" annulation methods enable the stereoselective synthesis of substituted piperidines through a cascade of oxidation, amination, and reduction steps. nih.gov

These innovative synthetic strategies are paving the way for more environmentally friendly and cost-effective production of piperidine-based drug candidates.

Exploration of Novel Therapeutic Areas and Neglected Diseases

Derivatives of the 4-aryloxypiperidine scaffold are being investigated for a wide range of diseases, moving beyond their traditional applications. encyclopedia.pub

Promising therapeutic areas include:

Neurodegenerative Diseases: 4-(Arylethynyl)piperidine derivatives have been identified as potent inhibitors of O-GlcNAcase (OGA), an enzyme implicated in Alzheimer's disease. acs.org One such compound, compound 81 , demonstrated significant enzymatic inhibition and cellular potency, and was shown to reduce the phosphorylation of tau protein in a cell model of Alzheimer's. acs.org In vivo studies with this compound in a mouse model showed improved cognitive function. acs.org

Cancer: Piperidine derivatives are being explored for their anticancer properties. frontiersin.org For example, certain derivatives have been shown to inhibit the proliferation of prostate cancer cells. frontiersin.org The natural product piperine (B192125), which contains a piperidine moiety, has been shown to sensitize drug-resistant ovarian cancer cells to chemotherapy. nih.gov

Infectious and Parasitic Diseases: The piperidine scaffold is a key component in the development of new treatments for neglected tropical diseases (NTDs) such as leishmaniasis, Chagas disease, and human African trypanosomiasis (HAT). nih.govnih.gov For instance, 4-arylidenepyrazolone derivatives, which can be synthesized from piperidine precursors, have shown antiparasitic activity. mdpi.com Halofuginone, a synthetic analog of a natural piperidine alkaloid, is an effective antiparasitic drug. encyclopedia.pub The Drugs for Neglected Diseases initiative (DNDi) is actively involved in the discovery and development of new drugs for these diseases, many of which are based on heterocyclic scaffolds like piperidine. nih.govresearchgate.netplos.orginfontd.org

The versatility of the piperidine scaffold makes it a valuable starting point for the discovery of new drugs for a host of untreated and undertreated conditions.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. mdpi.com These technologies are particularly well-suited for exploring the vast chemical space of piperidine derivatives.

Applications of AI in piperidine drug design:

Predictive Modeling: AI algorithms can predict the biological activity, pharmacokinetic properties, and toxicity of novel piperidine-based molecules, reducing the need for extensive and costly laboratory testing. mdpi.comresearchgate.netnih.gov

De Novo Design: Deep learning models can generate entirely new molecular structures with desired therapeutic profiles, expanding the range of potential drug candidates beyond what might be conceived through traditional medicinal chemistry. mdpi.com

Structure-Activity Relationship (SAR) Analysis: AI can analyze complex datasets to identify the subtle relationships between the structure of a piperidine derivative and its biological activity, guiding the optimization of lead compounds. chemrxiv.org

Drug Repurposing: AI can identify potential new therapeutic uses for existing piperidine-containing drugs, providing a faster route to new treatments. mdpi.com

By integrating AI and ML into the drug discovery pipeline, researchers can more efficiently design and develop novel piperidine-based therapies with improved efficacy and safety profiles.

Elucidation of Broader Biological System Interactions

Understanding how 4-aryloxypiperidine derivatives interact with various biological systems is crucial for developing safe and effective drugs. Research in this area is focused on identifying both on-target and off-target effects.

Key areas of investigation include:

Ion Channel Modulation: A series of novel 4-arylpiperidines and 4-aryl-4-piperidinols have been shown to block both neuronal Na+ and T-type Ca2+ channels. nih.gov This dual-channel blockade could be beneficial in the treatment of ischemic diseases. nih.gov

Receptor Binding: The 4-phenoxypiperidine (B1359869) scaffold is a common feature in compounds targeting G protein-coupled receptors (GPCRs), such as the serotonin (B10506) 5-HT2A receptor. wikipedia.org This receptor is involved in a wide range of physiological processes, and its modulation is a key strategy in the treatment of various central nervous system disorders. wikipedia.org

Enzyme Inhibition: As mentioned previously, 4-(arylethynyl)piperidine derivatives are potent inhibitors of the enzyme O-GlcNAcase, highlighting the potential of this scaffold to target specific enzymes involved in disease pathology. acs.org

A deeper understanding of these interactions will enable the design of more selective and potent drugs with fewer side effects.

Strategies for Overcoming Resistance Mechanisms in Target-Specific Applications

Drug resistance is a major challenge in the treatment of many diseases, including cancer and infectious diseases. nih.gov Researchers are actively developing strategies to overcome resistance to piperidine-based drugs.

Approaches to combat drug resistance:

Combination Therapy: Combining a piperidine-based drug with another therapeutic agent can help to overcome resistance. For example, piperine has been shown to increase the sensitivity of drug-resistant ovarian cancer cells to the chemotherapeutic drug paclitaxel. nih.gov

Targeting Resistance Pathways: Piperine has been found to target multiple drug resistance mechanisms in cancer cells, including decreasing the expression of drug transporters and modulating signaling pathways involved in drug resistance. nih.gov

Structural Modification: Modifying the structure of the piperidine derivative can help to evade resistance mechanisms. For example, introducing alkyl substituents to the piperidine ring can increase resistance to metabolic breakdown by the liver. researchgate.net

By employing these strategies, researchers aim to develop a new generation of piperidine-based therapies that remain effective in the face of evolving resistance mechanisms.

Q & A

Q. What are the recommended safety protocols for handling 4-(2,6-Dimethylphenoxy)piperidine in laboratory settings?

- Methodological Answer: Safety protocols include using chemical-resistant gloves (nitrile or neoprene), lab coats, and goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store away from strong oxidizers and heat sources. Dispose of waste via licensed hazardous waste contractors following local regulations .

Q. What synthetic routes are available for this compound, and how can reaction conditions be optimized?

- Methodological Answer: A common approach involves nucleophilic substitution between 2,6-dimethylphenol and a piperidine derivative (e.g., 4-chloropiperidine) under basic conditions (e.g., NaOH in dichloromethane). Optimization includes:

- Temperature control : Maintain 0–5°C during exothermic steps to minimize side reactions.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >99% purity.

- Yield improvement : Increase molar equivalents of 2,6-dimethylphenol (1.2–1.5×) and monitor reaction progress via TLC .

Q. How can the purity and structural integrity of this compound be verified using analytical techniques?

- Methodological Answer:

- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to confirm purity (>98%) and detect impurities via retention time shifts.

- NMR : Analyze NMR (CDCl₃) for characteristic peaks: δ 6.8–7.1 ppm (aromatic protons), δ 3.2–3.6 ppm (piperidine CH₂), and δ 2.3 ppm (CH₃ groups).

- Exact Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 220.1463 (calculated for C₁₃H₁₉NO) .

Advanced Research Questions

Q. How do structural modifications at the piperidine ring or phenoxy group influence the biological activity of this compound derivatives?

- Methodological Answer:

- Piperidine modifications : Introducing electron-withdrawing groups (e.g., sulfonyl) at the 4-position enhances metabolic stability but may reduce receptor affinity. For example, 4-sulfonyl derivatives show prolonged half-lives in pharmacokinetic studies .

- Phenoxy substitutions : Adding halogen atoms (e.g., Cl, F) at the 4-position of the phenoxy ring improves binding to neural targets (e.g., sigma receptors) but increases cytotoxicity. Structure-activity relationship (SAR) studies should balance lipophilicity (LogP 2.5–3.5) and polar surface area (<80 Ų) .

Q. What strategies can resolve contradictions in reported pharmacological data for this compound analogs?

- Methodological Answer:

- Dose-response reevaluation : Conduct in vitro assays (e.g., IC₅₀) across a wider concentration range (1 nM–100 μM) to identify non-linear effects.

- Metabolite profiling : Use LC-MS/MS to detect active metabolites that may contribute to off-target effects. For instance, N-demethylated metabolites can exhibit unintended kinase inhibition .

- Species-specific assays : Compare rodent vs. human hepatocyte metabolism to explain discrepancies in toxicity profiles .

Q. How can computational methods predict the reactivity and stability of this compound under various experimental conditions?

- Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict regioselectivity in electrophilic substitution reactions (e.g., nitration at the para position of the phenoxy ring).

- Molecular dynamics (MD) simulations : Simulate solvent interactions (e.g., DMSO vs. water) to assess solubility trends. Polar solvents stabilize the protonated piperidine nitrogen via hydrogen bonding .

- Degradation modeling : Use QSPR models to predict hydrolysis rates under acidic (pH 2–4) or basic (pH 10–12) conditions, focusing on ester or amide bond cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.